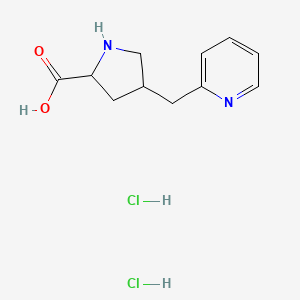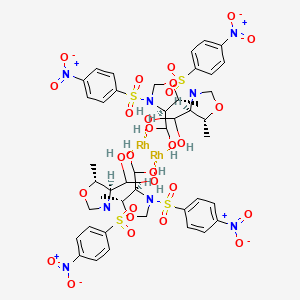
Rh2(4S,5R-MNOSO)4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rh2(4S,5R-MNOSO)4 is a complex compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is a rhodium-based coordination complex, which is often used in various catalytic processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(4S,5R-MNOSO)4 typically involves the coordination of rhodium with specific ligands under controlled conditions. The process often requires the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the reaction. The ligands used in the synthesis are carefully chosen to ensure the desired stereochemistry and stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Rh2(4S,5R-MNOSO)4 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur where ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Hydrogen peroxide (oxidation)
- Sodium borohydride (reduction)
- Various ligands for substitution reactions
The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may result in the formation of oxidized rhodium complexes, while reduction may yield reduced forms of the compound. Substitution reactions can produce new coordination complexes with different ligands .
Scientific Research Applications
Rh2(4S,5R-MNOSO)4 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Rh2(4S,5R-MNOSO)4 involves its ability to coordinate with various substrates and facilitate chemical reactions. The compound’s rhodium centers act as active sites for catalysis, enabling the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Rh2(4S,5R-MNOSO)4 include other rhodium-based coordination complexes, such as:
- Rh2(4S,5R-MNTSO)4
- Rh2(4S,5R-MNPSO)4
- Rh2(4S,5R-MNQSO)4
Uniqueness
This compound is unique due to its specific ligand structure and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain catalytic processes and research applications where other rhodium complexes may not be as effective .
Properties
Molecular Formula |
C44H56N8O28Rh2S4 |
|---|---|
Molecular Weight |
1479.0 g/mol |
IUPAC Name |
[(4S,5R)-5-methyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium |
InChI |
InChI=1S/4C11H14N2O7S.2Rh/c4*1-7-10(11(14)15)12(6-20-7)21(18,19)9-4-2-8(3-5-9)13(16)17;;/h4*2-5,7,10-11,14-15H,6H2,1H3;;/t4*7-,10+;;/m1111../s1 |
InChI Key |
NDTYOZFBHWSLCA-QFZQBZOTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |
Canonical SMILES |
CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


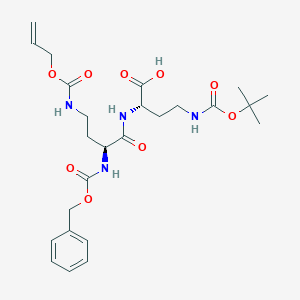
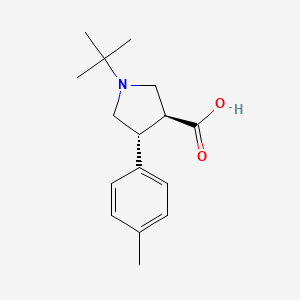
![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)



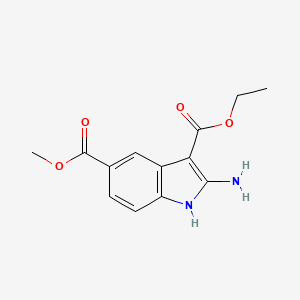
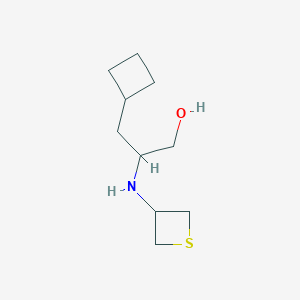
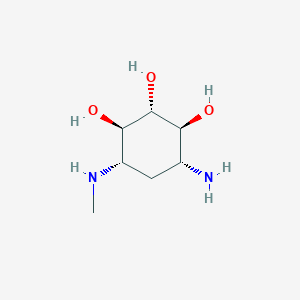
![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)



